Technical Documentation Center

5-Acetyl-2-methyl-2H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Acetyl-2-methyl-2H-indazole
  • CAS: 1159511-28-0

Core Science & Biosynthesis

Foundational

Physicochemical Characteristics of 5-Acetyl-2-methyl-2H-indazole: A Method-Centric Guide for Drug Discovery Professionals

An In-depth Technical Guide Introduction: The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous pharmacologically active agents.[1][2] Its unique electronic pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous pharmacologically active agents.[1][2] Its unique electronic properties and structural rigidity make it an attractive starting point for designing potent and selective modulators of various biological targets. This guide focuses specifically on 5-Acetyl-2-methyl-2H-indazole , a derivative of the less thermodynamically stable, yet often biologically crucial, 2H-indazole tautomer.[2][3]

For drug development professionals, a molecule's potential is inextricably linked to its physicochemical profile. Properties such as solubility, lipophilicity, and ionization state govern a compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive overview of the essential physicochemical characteristics of 5-Acetyl-2-methyl-2H-indazole. In the absence of extensive published data for this specific molecule, we pivot from a simple data sheet to a more instructive, method-centric guide. We will detail the authoritative experimental protocols required to elucidate these properties, explaining the scientific rationale behind each step. This approach equips researchers with the necessary framework to generate these critical data points in their own laboratories.

1. Core Molecular Attributes

The foundational attributes of a molecule are derived from its atomic composition and connectivity. These values are constant and form the basis for all subsequent experimental and computational analyses.

PropertyValueData Source
IUPAC Name 1-(2-methyl-2H-indazol-5-yl)ethanoneN/A (Standard Nomenclature)
Molecular Formula C₁₀H₁₀N₂ON/A (Calculated)
Molecular Weight 174.20 g/mol N/A (Calculated)
CAS Number 54555-53-4N/A

2. Key Physicochemical Properties & Experimental Determination

The following sections describe the critical physicochemical parameters and the gold-standard methodologies for their experimental determination.

Melting Point (Mp)

  • Expertise & Experience: The melting point is a fundamental indicator of a compound's purity and identity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range. For a novel compound like 5-Acetyl-2-methyl-2H-indazole, establishing a consistent melting point is a crucial first step in quality control for newly synthesized batches.

  • Trustworthiness (Self-Validating Protocol): Capillary Melting Point Determination This protocol is the standard for its simplicity and reliability.

    • Sample Preparation: A small quantity of the crystalline 5-Acetyl-2-methyl-2H-indazole is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat transmission.

    • Instrumentation: The capillary tube is placed into a calibrated melting point apparatus.

    • Heating Ramp & Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting "point" is reported as the T1-T2 range.

Aqueous Solubility

  • Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target. Determining solubility under various pH conditions is critical, as it simulates the journey through the stomach (acidic) and intestines (neutral to slightly basic).

  • Trustworthiness (Self-Validating Protocol): Shake-Flask Method (OECD Guideline 105) The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility. Its deliberate equilibration process ensures the measurement is not an artifact of dissolution rate.

    Experimental Workflow for Solubility Determination

    G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add excess solid compound to vials with buffers (e.g., pH 2.0, 7.4) B Agitate vials at constant temp (e.g., 25°C or 37°C) for 24-72 hours A->B Ensure equilibrium C Centrifuge or filter (0.22 µm) to remove undissolved solid B->C Isolate saturated solution D Analyze supernatant/filtrate concentration via validated HPLC-UV method C->D Measure dissolved amount

    Caption: Standard workflow for equilibrium solubility measurement.

Lipophilicity (LogP)

  • Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical predictor of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. An optimal LogP value (typically 1-3 for oral drugs) is often sought to balance solubility with membrane permeability.

  • Trustworthiness (Self-Validating Protocol): Shake-Flask Method for LogP (OECD Guideline 107) This method directly measures the partitioning of the compound between two immiscible phases, providing the most accurate and reliable LogP value.

    • Phase Preparation: n-Octanol and purified water (or a relevant buffer, for LogD) are mutually saturated by vigorous mixing for 24 hours, followed by separation. This prevents volume changes during the experiment.

    • Partitioning: A known, non-saturating amount of 5-Acetyl-2-methyl-2H-indazole is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

    • Equilibration: The mixture is agitated until equilibrium is reached (typically several hours), allowing the compound to distribute between the two phases according to its lipophilicity.

    • Phase Separation: The mixture is centrifuged to ensure a clean separation of the aqueous and organic layers.

    • Quantification: The concentration of the compound in each phase is measured using a validated analytical method (e.g., HPLC-UV).

    • Calculation: LogP is calculated as: LogP = log₁₀([Compound]octanol / [Compound]water).

Ionization Constant (pKa)

  • Expertise & Experience: The pKa value defines the pH at which a compound is 50% ionized and 50% neutral. This is paramount for drug development, as the ionization state affects solubility, permeability, and target binding. The indazole core contains nitrogen atoms that can be protonated (basic pKa) or deprotonated (acidic pKa).[3] For reference, the parent indazole is a very weak base (pKa ≈ 1.3) and a weak acid (pKa ≈ 13.9).[3] The electron-withdrawing acetyl group at the 5-position is expected to decrease the basicity of the ring nitrogens.

  • Trustworthiness (Self-Validating Protocol): Potentiometric Titration This is a highly accurate method for determining pKa values.

    • A solution of the compound in water (often with a co-solvent like methanol if solubility is low) is prepared.

    • The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

    • The pKa is determined from the inflection point of the resulting titration curve.

3. Spectroscopic Characterization Profile

Spectroscopic analysis is non-negotiable for confirming the identity and structure of a synthesized compound.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will provide the definitive structural confirmation. Key expected signals include:

    • ¹H NMR: A sharp singlet for the N-methyl protons, another singlet for the acetyl methyl protons, and a distinct set of aromatic protons whose splitting patterns will confirm the 5-substitution pattern.

    • ¹³C NMR: A signal for the carbonyl carbon of the acetyl group (typically >190 ppm), signals for the two methyl carbons, and the characteristic signals for the carbons of the bicyclic indazole core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion, which should correspond to C₁₀H₁₀N₂O.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. A strong absorption band around 1670-1690 cm⁻¹ would be expected for the aryl ketone (C=O stretch) of the acetyl group.

Logical Relationship of Physicochemical Properties

G Structure Molecular Structure Solubility Solubility Structure->Solubility determines intrinsic pKa pKa Structure->pKa dictates ionization LogP LogP Structure->LogP influences lipophilicity Absorption Absorption & Permeability Solubility->Absorption pKa->Solubility pH-dependent pKa->Absorption Target Target Binding pKa->Target affects charge state LogP->Absorption

Caption: Interdependence of core physicochemical properties in drug action.

While a definitive data table for 5-Acetyl-2-methyl-2H-indazole awaits empirical determination, this guide establishes the authoritative framework for its characterization. By understanding not just what to measure, but how and why, researchers can confidently generate the high-quality, reproducible data essential for advancing a compound through the drug discovery pipeline. The application of these gold-standard protocols ensures the scientific integrity of the data, providing a solid foundation for subsequent biological evaluation and formulation development.

References

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Retrieved from [Link]

  • PharmaTutor. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved from [Link]

  • Molbase. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Retrieved from [Link]

  • National Institutes of Health. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. Retrieved from [Link]

  • MDPI. (n.d.). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 5-Acetyl-2-methyl-2H-indazole

Introduction: The Significance of Isomeric Purity in Drug Discovery The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomeric Purity in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse biological activities.[1] However, the inherent tautomerism of the indazole ring system, existing as 1H- and 2H-isomers, presents a critical challenge in synthetic chemistry and drug development.[1][3] The precise location of the substituent on the nitrogen atom dramatically influences the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets.[4] This guide provides an in-depth, practical framework for the unambiguous structure elucidation of 5-Acetyl-2-methyl-2H-indazole, a representative substituted indazole, equipping researchers with the rationale and methodology to ensure isomeric integrity.

The Isomeric Challenge: 1H- vs. 2H-Indazoles

The methylation of an indazole can occur at either the N1 or N2 position, leading to two distinct regioisomers. The 1H-tautomer is generally the more thermodynamically stable form.[3][4] However, reaction conditions, including the choice of base, solvent, and alkylating agent, can kinetically favor the formation of the 2H-isomer.[4] Given that both isomers may exhibit different pharmacological profiles, a robust and unequivocal analytical workflow is paramount. This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of a molecule in solution.[5][6] For 5-Acetyl-2-methyl-2H-indazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) experiments provides a self-validating system for structural confirmation.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (electronic environment), and their coupling patterns (connectivity). In the context of N-methylated indazoles, the chemical shift of the N-methyl group and the coupling patterns of the aromatic protons are key differentiators.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[8]

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[8]

Data Interpretation:

  • N-Methyl Signal: The chemical shift of the N-methyl protons in 2H-indazoles typically appears at a distinct frequency compared to the N1-methylated isomer.

  • Aromatic Protons: The substitution pattern on the benzene ring will give rise to a specific set of multiplets. For a 5-acetyl substituent, one would expect to observe three aromatic protons with characteristic coupling constants.

  • Acetyl Protons: A singlet corresponding to the three protons of the acetyl methyl group will be present.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, offering further confirmation of the substitution pattern.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled ¹³C experiment.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

Data Interpretation:

  • Indazole Core Carbons: The chemical shifts of the carbons in the indazole ring, particularly C3 and C7a, are indicative of the 2H-isomer.

  • Carbonyl Carbon: The acetyl group will show a characteristic downfield signal for the carbonyl carbon.

  • Methyl Carbons: Signals for the N-methyl and acetyl methyl carbons will be observed in the aliphatic region.

2D NMR: Establishing Connectivity and Final Confirmation

Rationale: Two-dimensional NMR experiments, specifically the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, are crucial for unambiguously assigning the structure by revealing one-bond and multiple-bond correlations between protons and carbons, respectively.[6][9]

Experimental Protocol:

  • Sample Preparation: Use the same NMR sample.

  • Instrument Setup: Utilize standard pulse programs for HSQC and HMBC on the NMR spectrometer.

  • Acquisition Parameters: Optimize spectral widths in both dimensions to encompass all proton and carbon signals.

HSQC Data Interpretation: The HSQC spectrum correlates each proton to the carbon it is directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC Data Interpretation: The HMBC experiment is the key to confirming the 2H-indazole structure. It reveals correlations between protons and carbons that are two or three bonds away. The critical correlation to observe is between the N-methyl protons and the C3 and C7a carbons of the indazole ring.[10] This long-range coupling definitively places the methyl group on the N2 nitrogen.

Expected NMR Data Summary for 5-Acetyl-2-methyl-2H-indazole:

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
N-CH₃~4.1~35C3, C7a
COCH₃~2.6~26C5, C=O
H3~8.1~123C4, C7a, N-CH₃
H4~7.8~121C3, C5, C6, C7a
H6~8.0~127C4, C5, C7, C=O
H7~7.6~117C3a, C5, C6
C=O-~197H6, COCH₃
C3-~123H3, H4
C3a-~123H4, H7
C4-~121H3, H6
C5-~133H4, H6, COCH₃
C6-~127H4, H7
C7-~117H6
C7a-~150H3, H4, N-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Part 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) can offer structural clues that support the NMR data.[11][12]

Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[13]

  • Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

Data Interpretation:

  • Molecular Ion Peak: The primary piece of information is the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For C₁₀H₁₀N₂O, the expected exact mass is 174.0793. High-resolution mass spectrometry should confirm this value to within a few parts per million (ppm), unequivocally establishing the molecular formula.

  • Fragmentation Pattern: While detailed fragmentation analysis can be complex, characteristic losses can be observed. For instance, the loss of a methyl radical (•CH₃) or the acetyl group can provide corroborating evidence for the proposed structure.

Part 3: X-ray Crystallography - The Definitive Solid-State Structure

Rationale: Single-crystal X-ray crystallography provides an unambiguous, three-dimensional model of the molecule in the solid state. It is considered the "gold standard" for structure determination and can definitively confirm the connectivity and isomeric form of the compound.[14]

Experimental Protocol:

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system is a common method. Other techniques include vapor diffusion and slow cooling.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Data Interpretation: The final output is a crystallographic information file (CIF) and a visual representation of the molecule, showing the precise positions of all atoms and the bond lengths and angles. This provides irrefutable proof of the 2H-indazole structure.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the structure elucidation of 5-Acetyl-2-methyl-2H-indazole, emphasizing the self-validating nature of the combined techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation cluster_conclusion Conclusion synthesis Synthesis of N-methylated Indazole purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) purification->nmr Primary Analysis ms Mass Spectrometry (HRMS) purification->ms Molecular Formula xray X-ray Crystallography purification->xray If Crystalline & Ambiguity Remains elucidation Structure Elucidated: 5-Acetyl-2-methyl-2H-indazole nmr->elucidation Connectivity & Isomer ID ms->elucidation Composition Confirmed xray->elucidation Unambiguous 3D Structure

Caption: A logical workflow for the comprehensive structure elucidation of 5-Acetyl-2-methyl-2H-indazole.

Conclusion: A Robust and Defensible Structural Assignment

The elucidation of the correct isomeric structure of substituted indazoles like 5-Acetyl-2-methyl-2H-indazole is not merely an academic exercise; it is a prerequisite for meaningful pharmacological evaluation and intellectual property protection. By systematically applying a suite of complementary analytical techniques—NMR spectroscopy for detailed connectivity in solution, mass spectrometry for elemental composition, and X-ray crystallography for definitive solid-state structure—researchers can achieve an unambiguous and defensible structural assignment. This integrated approach ensures the scientific integrity of subsequent research and development efforts.

References

  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 16(12), 10345-10367.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • Martinez-Viturro, J. J., et al. (2021).
  • American Chemical Society. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Retrieved from [Link]

  • American Chemical Society. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S)-3a for the assignment of H and C chemical shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 13(4), 548.
  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for 5. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(8), 1639-1644.
  • PubMed. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition in English, 52(29), 7585-7589.
  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • MDPI. (n.d.).
  • MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 192, 112189.
  • MDPI. (n.d.).
  • Bar-Ilan University. (2010). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1.
  • University of Southampton. (2016). Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(18), 12765-12781.
  • Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
  • The Pharma Innovation Journal. (2024). A review on x-ray crystallography and it's applications.

Sources

Foundational

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Acetyl-2-methyl-2H-indazole

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry The indazole nucleus, a bicyclic heteroaromatic system, is...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have established it as a "privileged scaffold," frequently found in molecules with a wide array of biological activities.[3] Indazole derivatives have been successfully developed into therapeutics for a range of conditions, including cancer, inflammation, and infectious diseases.[4][5] Marketed drugs such as axitinib (a kinase inhibitor) and benzydamine (an anti-inflammatory agent) underscore the therapeutic value of this molecular framework.[6]

This guide focuses on a specific, under-investigated derivative: 5-Acetyl-2-methyl-2H-indazole . While the broader class of indazoles is well-documented, this particular compound remains largely unexplored. The following sections will provide a comprehensive, experience-driven framework for elucidating its potential therapeutic targets and mechanism of action. This is not a rigid protocol but a strategic workflow designed to logically and efficiently navigate the early stages of drug discovery for a novel chemical entity.

Structural Analysis and Target Hypothesis Generation

The first step in evaluating a new compound is a thorough analysis of its structure to generate plausible hypotheses about its biological targets. The structure of 5-Acetyl-2-methyl-2H-indazole, confirmed by its CAS number 1159511-28-0, possesses several key features that can be compared to known bioactive indazoles.[7]

  • The 2H-Indazole Core: The core scaffold is a 2H-indazole, a specific tautomeric form of the indazole ring system.[8] This core is present in various compounds with demonstrated biological activities.[9][10]

  • The 2-Methyl Group: The methylation at the N2 position is a critical feature. This substitution prevents the formation of hydrogen bonds at this position, which can influence target binding and selectivity compared to 1H-indazoles.

  • The 5-Acetyl Group: The acetyl group at the 5-position is a key feature for potential interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, a common interaction motif in ligand-protein binding.

Based on these structural features and the extensive literature on indazole derivatives, we can hypothesize three primary areas of therapeutic potential for 5-Acetyl-2-methyl-2H-indazole:

  • Protein Kinase Inhibition: The indazole scaffold is a well-established ATP-mimetic, capable of fitting into the ATP-binding pocket of various protein kinases.[8] Numerous indazole-based kinase inhibitors have been developed for cancer therapy. It is plausible that 5-Acetyl-2-methyl-2H-indazole could function as an inhibitor of serine/threonine or tyrosine kinases.[11][12]

  • Anti-inflammatory Activity: A significant number of indazole derivatives exhibit anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[13][14][15] The structural resemblance to known COX inhibitors makes this a viable hypothesis.

  • Antimicrobial Activity: Indazole derivatives have been reported to possess antibacterial and antifungal properties.[1][16][17] One notable mechanism is the inhibition of bacterial DNA gyrase B.[9][18]

These three hypotheses will form the basis of our initial investigational strategy.

A Proposed Workflow for Target Identification and Validation

The following diagram outlines a logical, multi-tiered approach to efficiently identify and validate the therapeutic targets of 5-Acetyl-2-methyl-2H-indazole. This workflow begins with broad, cost-effective in silico and high-throughput screening methods and progresses to more focused, mechanism-of-action studies.

G cluster_0 Phase 1: Hypothesis-Driven Screening cluster_1 Phase 2: Target Validation & Mechanism of Action cluster_2 Phase 3: Lead Optimization A In Silico Target Prediction (Molecular Docking & Pharmacophore Screening) C Data Analysis & Hit Identification A->C Predicted Targets B Broad Panel In Vitro Screening (Kinase, COX, Antimicrobial Panels) B->C Primary Hits D Dose-Response & IC50 Determination C->D Validated Hypotheses E Cell-Based Assays (Target Engagement & Downstream Signaling) D->E F Mechanism of Action Elucidation E->F G Structure-Activity Relationship (SAR) Studies F->G Confirmed Target H In Vivo Proof-of-Concept G->H

Caption: A logical workflow for the investigation of 5-Acetyl-2-methyl-2H-indazole.

Detailed Experimental Protocols for Primary Screening

To address our primary hypotheses, a series of well-established in vitro assays are recommended. The causality behind these choices is to rapidly and cost-effectively test our hypotheses in parallel.

Protein Kinase Inhibition Screening
  • Rationale: Given the prevalence of indazoles as kinase inhibitors, a broad kinase panel is the most efficient starting point. This allows for the simultaneous screening against a large number of kinases to identify potential hits and assess selectivity early on.

  • Protocol: Kinase Panel Screening (e.g., KinomeScan™ or similar service)

    • Prepare a stock solution of 5-Acetyl-2-methyl-2H-indazole in DMSO (e.g., 10 mM).

    • Submit the compound to a commercial kinase screening service for profiling against a panel of at least 100 human kinases at a single concentration (e.g., 10 µM).

    • The assay typically measures the displacement of a tagged ligand from the kinase active site by the test compound.

    • Analyze the results, typically provided as percent inhibition. Hits are generally considered to be kinases inhibited by >70% at the screening concentration.

Anti-inflammatory Activity Screening
  • Rationale: Inhibition of COX-1 and COX-2 is a common mechanism for anti-inflammatory drugs.[15][19] Screening against both isoforms simultaneously provides immediate insight into potency and selectivity.

  • Protocol: COX-1/COX-2 Inhibition Assay

    • Utilize a commercially available COX (ovine or human) inhibitor screening assay kit.

    • Prepare a dilution series of 5-Acetyl-2-methyl-2H-indazole.

    • In separate wells of a 96-well plate, incubate COX-1 and COX-2 enzymes with the compound and arachidonic acid (the substrate).

    • The assay measures the production of prostaglandin H2, often via a colorimetric or fluorometric method.

    • Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Antimicrobial Activity Screening
  • Rationale: To assess the broad-spectrum antimicrobial potential, initial screening should include representative Gram-positive and Gram-negative bacteria, as well as a fungal species.[16][17]

  • Protocol: Minimum Inhibitory Concentration (MIC) Determination

    • Prepare a two-fold serial dilution of 5-Acetyl-2-methyl-2H-indazole in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Elucidating a Potential Kinase-Mediated Signaling Pathway

Should the initial screening reveal potent and selective inhibition of a particular kinase (e.g., VEGFR-2, a common target for indazoles), the next logical step is to investigate its effect on the corresponding cellular signaling pathway.[12][20]

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by 5-Acetyl-2-methyl-2H-indazole if it were to target an upstream receptor tyrosine kinase like VEGFR-2.

G compound 5-Acetyl-2-methyl-2H-indazole RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) compound->RTK Inhibition PI3K PI3K RTK->PI3K Phosphorylation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by 5-Acetyl-2-methyl-2H-indazole.

To validate this hypothetical mechanism, a series of cell-based assays would be required:

  • Protocol: Western Blot Analysis of Phosphorylated Proteins

    • Culture a relevant cancer cell line known to overexpress the target kinase (e.g., HUVECs for VEGFR-2).[12]

    • Treat the cells with varying concentrations of 5-Acetyl-2-methyl-2H-indazole for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated forms of the target kinase and its downstream effectors (e.g., phospho-AKT, phospho-mTOR).

    • A dose-dependent decrease in the phosphorylation of these proteins would provide strong evidence of target engagement and pathway inhibition.[11]

Data Summary and Interpretation

For clarity and comparative analysis, all quantitative data from the initial screens should be compiled into a structured table.

Hypothesized Target Class Primary Assay Key Parameters to Measure Example Hit Criteria
Protein Kinases Kinase Panel ScreenPercent Inhibition>70% inhibition at 10 µM
Inflammatory Enzymes COX-1/COX-2 AssayIC50 (µM)IC50 < 10 µM with >10-fold selectivity for COX-2
Microbial Targets MIC DeterminationMIC (µg/mL)MIC ≤ 16 µg/mL

Future Directions: Structure-Activity Relationship (SAR) Studies

Once a validated hit is identified, the next phase of research would involve initiating SAR studies. This would entail the synthesis and testing of analogs of 5-Acetyl-2-methyl-2H-indazole to understand which structural features are critical for its biological activity. For instance, modifying the acetyl group to other functionalities (e.g., amides, esters) or altering the methyl group at the N2 position could provide valuable insights into the compound's interaction with its target and guide the development of more potent and selective derivatives.[6]

Conclusion

While 5-Acetyl-2-methyl-2H-indazole is a novel entity with no currently published biological data, its chemical structure, rooted in the privileged indazole scaffold, suggests a high probability of therapeutic potential. The systematic, hypothesis-driven approach outlined in this guide, progressing from broad screening to specific mechanism-of-action studies, provides a robust and efficient framework for its investigation. The insights gained from these studies will be crucial in determining whether 5-Acetyl-2-methyl-2H-indazole or its future derivatives can be developed into the next generation of indazole-based therapeutics.

References

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Castañeda-Arriaga, R., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1889. [Link]

  • Der Pharma Chemica. (2023). Synthesis, characterization and biological evaluation of Schiff’s bases containing indazole moiety. Retrieved from [Link]

  • Wang, W., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. [Link]

  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 270, 116889. [Link]

  • Thippeswamy, A. H. M., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01–FC05. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 29(3), 693. [Link]

  • Rani, N., & Sharma, A. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 325-337. [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Retrieved from [Link]

  • Rani, N., & Sharma, A. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1664-1685. [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

  • ResearchGate. (2015). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • ResearchGate. (2022). Structures of kinase inhibitors containing an indazole moiety. Retrieved from [Link]

  • ResearchGate. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]

  • Tari, L. W., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 923–927. [Link]

  • PubMed. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1664-1685. [Link]

  • Hilaris Publisher. (2017). Therapeutic and synthetic approach towards indazole. Retrieved from [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 5-Acetyl-2-methyl-2H-indazole for Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Acetyl-2-methyl-2H-indazole, focusing on its solubility and stability. For researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Acetyl-2-methyl-2H-indazole, focusing on its solubility and stability. For researchers, scientists, and drug development professionals, understanding these parameters is paramount for advancing a compound from early-stage discovery to a viable clinical candidate. This document will detail not just the "what" but the "why" behind the experimental designs, offering field-proven insights into generating robust and reliable data.

Introduction: The Pivotal Role of Solubility and Stability in Drug Discovery

In the landscape of drug development, the journey of a promising molecule is frequently dictated by its physicochemical properties. Among these, aqueous solubility and chemical stability stand as fundamental pillars that influence bioavailability, formulation, and ultimately, therapeutic efficacy. A compound with poor solubility may face challenges in absorption and achieving therapeutic concentrations, while an unstable compound can lead to loss of potency and the formation of potentially toxic degradants.[1]

5-Acetyl-2-methyl-2H-indazole belongs to the indazole class of heterocyclic compounds, a scaffold known for its diverse biological activities and presence in several approved drugs.[2][3] While the broader indazole family has been studied, specific data on the solubility and stability of the 5-Acetyl-2-methyl-2H-indazole derivative (CAS No. 1159511-28-0) is not extensively available in public literature.[4][5][6] Therefore, this guide provides a robust framework for determining these critical parameters.

Physicochemical Profile of Indazole Derivatives: A Predictive Overview

Indazole derivatives are generally characterized as crystalline solids with moderate to low aqueous solubility, a trait common to many bicyclic aromatic structures.[7] The presence of the acetyl group at the 5-position and the methyl group at the 2-position of the indazole ring in 5-Acetyl-2-methyl-2H-indazole will influence its lipophilicity and potential for hydrogen bonding, both of which are key determinants of solubility. It is reasonable to hypothesize that this compound will exhibit limited solubility in aqueous media and greater solubility in organic solvents.

From a stability perspective, the indazole ring itself is relatively stable. However, the acetyl functional group may be susceptible to certain degradation pathways. Understanding the inherent stability of the molecule and its potential degradation products is a critical step in its development.

Experimental Determination of Solubility

The solubility of a compound is a key factor in its developability. Both kinetic and thermodynamic solubility assays are crucial at different stages of the drug discovery process.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock (typically in DMSO) and allowed to equilibrate for a short period. It is a high-throughput method often employed in early discovery to flag compounds with potential solubility issues.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Acetyl-2-methyl-2H-indazole in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: To a 96-well microplate, add the appropriate volume of assay buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM).

  • Compound Addition: Add 1-2 µL of the 10 mM stock solution to the corresponding wells of the assay plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Cover the plate and incubate at room temperature (approximately 25°C) for 1.5 to 2 hours with gentle shaking. This allows for the precipitation of the compound to reach a steady state.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.

Causality Behind Experimental Choices:

  • Nephelometry: This technique is highly sensitive to the presence of sub-micrometer particles, making it ideal for detecting early signs of precipitation.

  • Controlled DMSO Concentration: High concentrations of DMSO can artificially inflate the measured solubility, leading to misleading results.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. This is a more time- and resource-intensive measurement but provides the most accurate and relevant solubility data for formulation development.

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid 5-Acetyl-2-methyl-2H-indazole to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the supernatant.

Causality Behind Experimental Choices:

  • Multiple pH Buffers: Evaluating solubility at different pH values is crucial for predicting how the compound will behave in various physiological environments (e.g., stomach, intestine).

  • HPLC-UV Quantification: This method provides a robust and accurate way to quantify the concentration of the dissolved compound, ensuring reliable data.

Data Presentation: Solubility of 5-Acetyl-2-methyl-2H-indazole

Solvent/Buffer (pH)Temperature (°C)Solubility (µg/mL)Method
Phosphate-Buffered Saline (7.4)25To be determinedKinetic Nephelometry
Simulated Gastric Fluid (pH 1.2)37To be determinedShake-Flask (HPLC-UV)
Simulated Intestinal Fluid (pH 6.8)37To be determinedShake-Flask (HPLC-UV)
Water25To be determinedShake-Flask (HPLC-UV)
Ethanol25To be determinedShake-Flask (HPLC-UV)
Propylene Glycol25To be determinedShake-Flask (HPLC-UV)

Stability Assessment of 5-Acetyl-2-methyl-2H-indazole

Stability testing is essential to determine the shelf-life of the active pharmaceutical ingredient (API) and to identify potential degradation products. These studies are guided by international regulatory standards such as the ICH guidelines.[8][9][10][11]

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products that might form under more extreme conditions than those used for accelerated stability testing. This helps in developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of 5-Acetyl-2-methyl-2H-indazole in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, quench the reactions (e.g., by neutralization) and analyze the samples by a stability-indicating HPLC method (e.g., HPLC with a photodiode array detector and mass spectrometry, LC-MS) to separate and identify the parent compound and any degradation products.

  • Data Analysis: Calculate the percentage of degradation and identify the major degradation products.

Causality Behind Experimental Choices:

  • ICH-Recommended Stress Conditions: The chosen stress conditions are based on international guidelines to ensure the data is relevant for regulatory submissions.[9]

  • LC-MS Analysis: The combination of liquid chromatography and mass spectrometry is powerful for separating and identifying unknown degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.

Experimental Protocol: ICH Stability Studies

  • Sample Preparation: Place accurately weighed samples of 5-Acetyl-2-methyl-2H-indazole in suitable container closure systems that mimic the proposed packaging.

  • Storage Conditions: Store the samples under the following ICH-recommended conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes using a validated stability-indicating method.

Data Presentation: Stability of 5-Acetyl-2-methyl-2H-indazole

Storage ConditionTime PointAppearanceAssay (%)Total Degradants (%)
25°C / 60% RH0 MonthsTo be determinedTo be determinedTo be determined
3 MonthsTo be determinedTo be determinedTo be determined
6 MonthsTo be determinedTo be determinedTo be determined
40°C / 75% RH0 MonthsTo be determinedTo be determinedTo be determined
3 MonthsTo be determinedTo be determinedTo be determined
6 MonthsTo be determinedTo be determinedTo be determined

Visualizing the Workflow

A logical and well-defined workflow is essential for the systematic evaluation of a new chemical entity.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-depth Analysis cluster_2 Phase 3: Data Interpretation & Reporting A 5-Acetyl-2-methyl-2H-indazole Synthesis & Characterization B Kinetic Solubility (Nephelometry) A->B C Forced Degradation Studies A->C D Thermodynamic Solubility (Shake-Flask) B->D E Stability-Indicating Method Development C->E G Comprehensive Physicochemical Profile D->G F ICH Stability Studies (Long-term & Accelerated) E->F F->G H Preformulation & Formulation Strategy G->H

Caption: Workflow for solubility and stability assessment.

Conclusion

The successful development of 5-Acetyl-2-methyl-2H-indazole as a therapeutic agent is intrinsically linked to a thorough understanding of its solubility and stability. The experimental protocols and methodologies outlined in this guide provide a robust framework for generating the critical data required to inform decision-making throughout the drug development pipeline. By adhering to these scientifically sound and regulatory-compliant practices, researchers can confidently advance promising compounds toward clinical reality.

References

  • Apollo Scientific. (2023, June 9). 4-Acetyl-2-methyl-2H-indazole.
  • AiFChem. (2025, October 21). 1159511-28-0 | 5-Acetyl-2-methyl-2H-indazole.
  • Various Authors. Product Class 2: 1 H - and 2 H -Indazoles. Science of Synthesis.
  • International Council for Harmonisation. (n.d.). Annex 10 - ICH.
  • Al-Ostath, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4935.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Arctom. (n.d.). CAS NO. 1159511-28-0 | 5-Acetyl-2-methyl-2H-indazole.
  • U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products.
  • CymitQuimica. (n.d.). CAS 541539-88-2: 5-Methoxy-2-methyl-2H-indazole.
  • Goud, B.K., et al. (2024).
  • Yuan, C., et al. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters, 26(9), 1916-1921.
  • CymitQuimica. (n.d.). 5-Acetyl-2-methyl-2H-indazole.
  • Reddy, T.S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792.
  • Khan, I., & Ibrar, A. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Medicinal Chemistry, 16(18), 1461-1477.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 2-Methyl-2H-indazole-3-carbaldehyde.
  • World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • CymitQuimica. (2023, July 11). Methyl 2-acetyl-2H-indazole-5-carboxylate.
  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Acetyl-2-methyl-2H-indazole by Column Chromatography

Welcome to the technical support center for the purification of 5-Acetyl-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and simil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Acetyl-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar indazole derivatives. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful purification of your target compound using column chromatography.

Introduction to the Purification Challenge

5-Acetyl-2-methyl-2H-indazole is a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds.[1] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the biological activity of the final product. Column chromatography is the most common and effective method for its purification, allowing for the separation of the desired product from unreacted starting materials, byproducts, and other impurities.[2][3][4]

This guide will walk you through the critical aspects of developing a robust column chromatography protocol, from selecting the right conditions to troubleshooting common issues you may encounter during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 5-Acetyl-2-methyl-2H-indazole?

A1: For the purification of 5-Acetyl-2-methyl-2H-indazole, silica gel (SiO₂) is the most appropriate and widely used stationary phase.[3][5] Its polar nature allows for effective separation of compounds with varying polarities, which is typical for the purification of heterocyclic compounds like indazoles. Standard flash chromatography grade silica gel (300-400 mesh) is recommended for optimal resolution and flow rate.[3]

Q2: How do I determine the optimal mobile phase for the column?

A2: The ideal mobile phase (eluent) should provide a good separation between your target compound and any impurities. This is best determined by preliminary Thin Layer Chromatography (TLC) analysis.[6] A good starting point for indazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][4][7]

For 5-Acetyl-2-methyl-2H-indazole, the acetyl group increases its polarity compared to the unsubstituted 2-methyl-2H-indazole. Therefore, a slightly more polar mobile phase will be required for elution. Aim for a solvent system that gives your product an Rf value between 0.2 and 0.3 on the TLC plate.[6] This generally provides the best separation on a column.

Q3: What are the potential impurities I should be looking to separate?

A3: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding nitro-precursor (e.g., 2-methyl-5-nitro-2H-indazole) if the synthesis involves a reduction step, or the corresponding amine if the acetyl group is introduced later.[8] Other potential impurities are regioisomers (e.g., the 1H-indazole isomer) which can form during the synthesis of indazoles.[1][2] The polarity of these impurities will differ, and the column conditions should be optimized to resolve them from the desired product.

Q4: Can I use a gradient elution for this purification?

A4: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities.[9] You can start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute your product and then any highly polar impurities. A typical gradient could be from 5% ethyl acetate in hexane to 30% ethyl acetate in hexane.[4]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline. The specific parameters should be optimized based on your preliminary TLC analysis.

Materials:

  • Crude 5-Acetyl-2-methyl-2H-indazole

  • Silica gel (flash chromatography grade, 300-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand (washed)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC. Test various ratios of hexane and ethyl acetate. The optimal system will give your product an Rf of approximately 0.2-0.3.

  • Column Packing:

    • Ensure the column is clean, dry, and clamped vertically.[6]

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (about 1 cm).[6]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, avoiding air bubbles.[10]

    • Gently tap the column to ensure even packing.[6]

    • Add another layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure.

    • Carefully add the concentrated sample or the silica-adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using isocratic elution, continue with the same solvent system.

    • If using a gradient, gradually increase the polarity of the mobile phase as planned.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-Acetyl-2-methyl-2H-indazole.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor Separation (overlapping spots on TLC of fractions) - Inappropriate mobile phase. - Column overloading. - Poorly packed column (channeling).[10]- Re-optimize the mobile phase using TLC; a less polar system may be needed. - Reduce the amount of crude material loaded onto the column. - Repack the column carefully, ensuring a homogenous slurry and no air bubbles.[10]
Product Elutes Too Quickly (in the solvent front) - The mobile phase is too polar. - Sample was dissolved in a very strong (polar) solvent for loading.[11]- Decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). - Use a less polar solvent for sample loading or use the dry loading technique.
Product Does Not Elute from the Column - The mobile phase is not polar enough. - The compound may have decomposed on the silica gel.[12]- Gradually increase the polarity of the mobile phase. - To check for decomposition, perform a stability test by spotting the compound on a silica TLC plate and letting it sit for a few hours before eluting. If it decomposes, consider using a different stationary phase like alumina.
Cracked or Channeled Column Bed - The silica gel was not packed as a uniform slurry. - The solvent level dropped below the top of the silica gel.[6]- Repack the column using a well-mixed slurry. - Always keep the solvent level above the silica bed.
Irregular Peak Shapes (Tailing or Fronting) - Column overloading. - Interactions between the compound and acidic silica.- Load less material onto the column. - Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1-1%), to neutralize acidic sites on the silica gel, which can be particularly helpful for nitrogen-containing compounds like indazoles.

Visualizing the Workflow and Troubleshooting Logic

To aid in your experimental design and problem-solving, the following diagrams illustrate the purification workflow and a logical approach to troubleshooting.

PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Product TLC TLC Analysis (Optimize Mobile Phase) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: A streamlined workflow for the column chromatography purification of 5-Acetyl-2-methyl-2H-indazole.

Troubleshooting cluster_solutions Troubleshooting Pathways Problem Problem Encountered Poor Separation Product Elutes Too Fast Product Doesn't Elute Column Bed Issues Sol_PoorSep Poor Separation Re-optimize mobile phase (less polar) Reduce sample load Repack column carefully Problem:f0->Sol_PoorSep Sol_TooFast Elutes Too Fast Decrease mobile phase polarity Use dry loading method Problem:f1->Sol_TooFast Sol_NoElute No Elution Increase mobile phase polarity Check for on-column decomposition Problem:f2->Sol_NoElute Sol_Bed Bed Issues Repack with uniform slurry Maintain solvent level above silica Problem:f3->Sol_Bed

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Acetyl-2-methyl-2H-indazole Synthesis

Welcome to the technical support center for the synthesis of 5-Acetyl-2-methyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with indazole...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Acetyl-2-methyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with indazole scaffolds. Here, we provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, with a primary focus on achieving high yield and regioselectivity.

The synthesis of N-alkylated indazoles is fundamentally complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2) within the heterocyclic core. Direct alkylation of an indazole precursor, such as 5-acetyl-1H-indazole, frequently results in a mixture of the N1 and N2 regioisomers, which are often difficult to separate and lead to a diminished yield of the desired product.[1][2] The final isomeric ratio is a delicate balance of electronic and steric factors, as well as the specific reaction conditions employed.[3][4]

This guide will focus on the most common and practical approach: the direct N-methylation of 5-acetyl-1H-indazole. We will explore how to manipulate reaction parameters to favor the formation of the kinetically preferred, yet often more challenging to isolate, 5-Acetyl-2-methyl-2H-indazole isomer.

Recommended Synthetic Protocol: N-Methylation of 5-Acetyl-1H-indazole

This protocol outlines a general procedure for the N-methylation of 5-acetyl-1H-indazole. The key to success is careful control of the reaction conditions to maximize the yield of the desired N2-isomer.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 5-acetyl-1H-indazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). The concentration should be approximately 0.1-0.5 M.

    • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination, especially when using strong bases.

  • Deprotonation (Base Addition):

    • Cool the solution to 0 °C using an ice bath.

    • Add the selected base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Sodium Hydride (NaH)) portion-wise over 5-10 minutes. Use approximately 1.1-1.5 equivalents of the base.

    • Causality Note: The choice of base and solvent is the most critical factor influencing the N1/N2 ratio. Weaker bases like K₂CO₃ in DMF often lead to a mixture of isomers, while stronger bases or specific catalytic systems can offer higher selectivity.[3][4]

  • Methylation (Electrophile Addition):

    • While maintaining the temperature at 0 °C, slowly add the methylating agent (e.g., Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)) (1.0-1.2 eq) dropwise to the reaction mixture.

    • Causality Note: The nature of the electrophile can also influence selectivity. Harder electrophiles may favor reaction at the harder nitrogen atom (N1), while softer electrophiles might show a preference for N2.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours). A typical TLC system would be Hexane:Ethyl Acetate (e.g., 7:3 v/v). The two isomers will likely have very close Rf values.

  • Work-up and Extraction:

    • Once the reaction is complete, quench it by carefully adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude mixture of N1 and N2 isomers using flash column chromatography on silica gel. A gradient elution system (e.g., starting from 100% Hexane and gradually increasing the polarity with Ethyl Acetate) is often necessary to achieve separation.

    • Causality Note: The separation of these isomers is often challenging due to their similar polarities. Careful selection of the eluent system and a long column may be required.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction gives a poor N2:N1 regioselectivity. How can I increase the yield of the desired 5-Acetyl-2-methyl-2H-indazole?

A1: This is the most common challenge. The N1-substituted indazole is generally the thermodynamically more stable product, while the N2-isomer is often the kinetically favored one.[5][6] To favor the N2 product, you should consider the following:

  • Acid-Catalyzed Methods: Recent literature has shown that highly selective N2-alkylation can be achieved using acid catalysis, which avoids the formation of the N1-isomer. Methods using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates as the alkylating agent have proven highly effective.[7] Another approach uses TfOH with diazo compounds to achieve excellent N2 selectivity. The proposed mechanism involves protonation of the alkylating agent, followed by nucleophilic attack from the N2-position of the indazole.[8]

  • Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) often shows a strong preference for the formation of the N2-regioisomer.[6][9]

  • Solvent and Base Combination: In traditional base-mediated alkylations, polar aprotic solvents like DMF or DMSO are common. The choice of the counter-ion from the base (e.g., K⁺, Cs⁺, Na⁺) can influence selectivity through coordination effects.[2] Experimenting with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (DMF, THF, Acetonitrile) is crucial.[3][4] For instance, Takahashi et al. reported obtaining a near 1:1 mixture of N1 and N2 isomers using K₂CO₃ in DMF with methyl iodide.[2]

Q2: My reaction is incomplete, and a lot of 5-acetyl-1H-indazole starting material remains. What went wrong?

A2: An incomplete reaction can be due to several factors:

  • Insufficient Base or Deprotonation: Ensure you are using at least 1.1 equivalents of a sufficiently strong and dry base. If using NaH, ensure it is fresh and handled under strictly anhydrous conditions. Incomplete deprotonation means less nucleophile is available to react.

  • Inactive Methylating Agent: Methyl iodide can degrade over time, releasing iodine (indicated by a brown color). Use a fresh or freshly distilled bottle. Ensure you are using a slight excess (1.1-1.2 eq).

  • Reaction Time and Temperature: Some reactions may require longer times or gentle heating (e.g., 40-50 °C) to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Solvent Quality: Ensure you are using anhydrous-grade solvents, as water can quench the base and the indazolide anion.

Q3: The N1 and N2 isomers are inseparable on my silica gel column. What can I do?

A3: Separating N1 and N2 alkylated indazoles is notoriously difficult.

  • Optimize Chromatography: Use a high-quality silica gel with a small particle size. Employ a long column and a shallow solvent gradient during elution. Test various solvent systems; sometimes adding a small percentage of a third solvent (like dichloromethane or methanol) can improve resolution.

  • Alternative Techniques: If flash chromatography fails, consider using preparative High-Performance Liquid Chromatography (HPLC), which offers much higher resolving power.

  • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate, followed by a deprotection step. However, this adds steps to the synthesis.

Q4: How can I definitively confirm that I have synthesized the N2-methyl isomer and not the N1-methyl isomer?

A4: Structural confirmation is critical and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HMBC Spectroscopy: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method. For the N2-methyl isomer, you will observe a 3-bond correlation (³J) between the protons of the N-methyl group and the C3 carbon of the indazole ring. Conversely, for the N1-methyl isomer, a correlation will be seen between the N-methyl protons and the C7a carbon.[6][9]

  • NOE Spectroscopy: A Nuclear Overhauser Effect (NOE) experiment can also be used. For the N1-isomer, an NOE should be observed between the N-methyl protons and the proton at the C7 position of the benzene ring. This interaction is absent in the N2-isomer.[10][11]

Frequently Asked Questions (FAQs)

  • Why is N2-alkylation often kinetically favored? The N2 position is generally considered more sterically accessible and, in some cases, can be more nucleophilic depending on the electronic nature of the indazole ring and the solvent. This leads to a faster initial reaction at this site.

  • Can substituents on the indazole ring affect the N1/N2 ratio? Absolutely. Electron-withdrawing groups on the benzene ring can influence the relative nucleophilicity of the N1 and N2 atoms. Furthermore, bulky substituents at the C3 or C7 positions can sterically hinder attack at the adjacent nitrogen (N2 or N1, respectively), thereby directing the alkylating agent to the other nitrogen.[4][8] For example, a substituent at C7 often leads to excellent N2 selectivity.[4]

  • Are there alternatives to methyl iodide or dimethyl sulfate? Yes, other methylating agents can be used, such as methyl triflate, which is a very powerful electrophile. As mentioned in the troubleshooting section, specialized reagents like methyl 2,2,2-trichloroacetimidate (in acid-catalyzed reactions) or using methanol under Mitsunobu conditions are excellent alternatives for achieving high N2 selectivity.[7][9]

Data and Visualizations

Table 1: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity
Starting MaterialAlkylating AgentBase / CatalystSolventTemp (°C)N1:N2 RatioReference
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl IodideK₂CO₃DMFRT44 : 40[2]
1H-Indazole1-Pentyl BromideNaHTHF50>99 : <1[2]
1H-IndazoleIsopropanolPPh₃ / DIADTHFRT1 : 2.5[6][9]
1H-IndazoleMethyl 2,2,2-trichloroacetimidateTfOH (cat.)Dioxane800 : 100[7][8]
1H-IndazoleEthyl DiazoacetateTfOH (cat.)DCE50<1 : >99

Note: Ratios are approximate and can vary based on specific substrate and minor variations in conditions.

Diagrams

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Start 5-Acetyl-1H-indazole + Anhydrous Solvent (DMF) Base Add Base (e.g., K2CO3) @ 0 C, Inert atm. Start->Base MeI Add Methylating Agent (e.g., MeI) @ 0 C Base->MeI React Warm to RT Stir for 2-18h MeI->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with Water Monitor->Quench Complete Extract Extract with EtOAc Quench->Extract Purify Column Chromatography (Hexane/EtOAc) Extract->Purify Product 5-Acetyl-2-methyl-2H-indazole + N1-isomer Purify->Product

Caption: General workflow for the synthesis of 5-Acetyl-2-methyl-2H-indazole.

TroubleshootingTree Problem Primary Issue Observed LowYield Low Overall Yield Problem->LowYield PoorSelectivity Poor N2:N1 Ratio Problem->PoorSelectivity Incomplete Starting Material Remains Problem->Incomplete LowYield->PoorSelectivity LowYield->Incomplete PurifyLoss Optimize Chromatography (shallow gradient) LowYield->PurifyLoss Degradation Check for Side Products (TLC/LC-MS analysis) LowYield->Degradation Sol_Base Change Base/Solvent (e.g., Cs2CO3, THF) PoorSelectivity->Sol_Base Traditional Method? AcidCat Use Acid-Catalyzed Method (TfOH + imidate) PoorSelectivity->AcidCat Need High Selectivity? Mitsunobu Try Mitsunobu Conditions PoorSelectivity->Mitsunobu CheckBase Use fresh/stronger base (e.g., NaH) Incomplete->CheckBase CheckMeI Use fresh MeI Increase Equivalents Incomplete->CheckMeI CheckTime Increase Reaction Time / Temperature Incomplete->CheckTime

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1952. [Link]

  • Wang, X., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(80), 10393-10396. [Link]

  • Chandramouli, G. V. P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. Asian Journal of Chemistry, 24(4), 1679-1681. [Link]

  • Doganc, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Marmara Pharmaceutical Journal, 28(1), 132-139. [Link]

  • Göker, A. H., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Journal of Molecular Structure, 1300, 137255. [Link]

  • Keeting, A. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-184. [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

  • Keeting, A. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Viktorova, V. V., et al. (2025). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 23, 2206-2220. [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Jones, C. P., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Archives. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Acetyl-2-methyl-2H-indazole

A Guide to Minimizing Byproducts and Optimizing Yield Welcome to the technical support center for the synthesis of 5-Acetyl-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproducts and Optimizing Yield

Welcome to the technical support center for the synthesis of 5-Acetyl-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Introduction to the Synthesis and its Challenges

The synthesis of 5-Acetyl-2-methyl-2H-indazole is a crucial step in the development of various pharmaceutical compounds. The most common and practical approach involves a two-step process: the synthesis of the precursor 5-acetyl-1H-indazole, followed by its regioselective N-methylation. The primary challenge in this synthesis lies in controlling the regioselectivity of the methylation step, which often yields a mixture of the desired N2-methylated product and the undesired N1-methylated byproduct.

This guide will provide a detailed walkthrough of the synthesis, with a strong focus on identifying, understanding, and minimizing the formation of byproducts.

II. Synthetic Pathway Overview

The synthesis of 5-Acetyl-2-methyl-2H-indazole typically proceeds as follows:

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-Acetyl-1H-indazole cluster_1 Step 2: N-Methylation cluster_2 Products & Byproducts A Starting Materials (e.g., 4-aminoacetophenone) B 5-Acetyl-1H-indazole A->B Diazotization & Cyclization C Reaction Mixture B->C Methylating Agent, Base, Solvent D Desired Product: 5-Acetyl-2-methyl-2H-indazole C->D E Major Byproduct: 5-Acetyl-1-methyl-1H-indazole C->E F Other Potential Byproducts C->F

Fig 1. General synthetic workflow for 5-Acetyl-2-methyl-2H-indazole.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low Regioselectivity - Formation of 5-Acetyl-1-methyl-1H-indazole Byproduct

Question: My reaction is producing a significant amount of the N1-methylated isomer, and separation is proving difficult. How can I improve the regioselectivity for the desired N2-isomer?

Answer: This is the most common challenge in this synthesis. The indazole anion is a mesomeric system, leading to two nucleophilic nitrogen atoms (N1 and N2) that can be alkylated.[1] Achieving high regioselectivity depends on a careful selection of reaction conditions.

Causality: The ratio of N1 to N2 alkylation is influenced by a delicate interplay of steric and electronic factors of the starting material, the nature of the electrophile (methylating agent), the choice of base, and the solvent.[2]

Solutions:

  • Choice of Base and Solvent: The combination of base and solvent plays a critical role in directing the methylation.

    • For higher N2 selectivity: Mildly acidic conditions or the use of specific catalyst systems can favor N2 alkylation. For instance, using trifluoromethanesulfonic acid or copper(II) triflate as a promoter with a methylating agent like methyl 2,2,2-trichloroacetimidate has been shown to be highly selective for the N2 position.[3][4][5]

    • For higher N1 selectivity (to be avoided in this case): Strong bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) tend to favor N1 alkylation.[2] Therefore, these conditions should be avoided when the N2 isomer is the desired product.

  • Methylating Agent: The nature of the methylating agent can influence the regioselectivity.

    • Methyl iodide is a common methylating agent but often leads to mixtures of N1 and N2 isomers.[3]

    • Methyl tosylate can sometimes offer better selectivity.[3]

    • As mentioned, methyl 2,2,2-trichloroacetimidate under acidic conditions is reported to give excellent N2 selectivity.[3][4]

  • Temperature: Reaction temperature can affect the kinetic vs. thermodynamic control of the reaction. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate to potentially favor the formation of one isomer over the other.

Experimental Protocol for Improved N2-Selectivity:

  • To a solution of 5-acetyl-1H-indazole in a suitable solvent (e.g., dichloromethane), add methyl 2,2,2-trichloroacetimidate (1.1 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add a catalytic amount of trifluoromethanesulfonic acid (0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Condition Favoring N1-Alkylation Condition Favoring N2-Alkylation Reference
Base Strong bases (e.g., NaH)Acidic promoters (e.g., TfOH, Cu(OTf)2)[2][3]
Solvent Aprotic, non-polar (e.g., THF)Aprotic, polar (e.g., Dichloromethane)[2][4]
Methylating Agent Methyl iodideMethyl 2,2,2-trichloroacetimidate[3]
Problem 2: Formation of Over-Methylated Byproduct (Quaternary Salt)

Question: I am observing a byproduct with a higher molecular weight, which I suspect is a dimethylated indazolium salt. How can I prevent its formation?

Answer: The formation of a 1,2-dimethyl-5-acetyl-indazolium salt is a potential side reaction, especially under forcing conditions or with an excess of the methylating agent.

Causality: After the initial methylation, the resulting N-methylated indazole can act as a nucleophile and react with another molecule of the methylating agent to form a quaternary ammonium salt.

Solutions:

  • Stoichiometry of the Methylating Agent: Use a controlled amount of the methylating agent, typically 1.0 to 1.1 equivalents relative to the 5-acetyl-1H-indazole.

  • Slow Addition: Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.

  • Temperature Control: Maintain the lowest effective reaction temperature to minimize over-alkylation.

Problem 3: Incomplete Reaction or Low Yield

Question: My reaction is not going to completion, or the yield of the desired product is low. What are the possible causes and how can I improve it?

Answer: Low yields can be attributed to several factors, from the quality of reagents to suboptimal reaction conditions.

Causality:

  • Purity of Starting Material: Impurities in the 5-acetyl-1H-indazole can interfere with the reaction.

  • Inactive Reagents: The methylating agent or the base may have degraded.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Moisture: The presence of water can quench the base and hydrolyze the methylating agent.

Solutions:

  • Reagent Quality:

    • Ensure the 5-acetyl-1H-indazole is pure and dry. Recrystallization or purification by column chromatography may be necessary.

    • Use a fresh, high-quality methylating agent and base.

  • Reaction Conditions:

    • Optimize the reaction time and temperature by monitoring the reaction progress using TLC or LC-MS.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent moisture contamination.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify 5-Acetyl-2-methyl-2H-indazole from its N1-isomer?

A1: Column chromatography is the most effective method for separating the N1 and N2 isomers.[1][6] The polarity difference between the two isomers is usually sufficient for separation on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.

Q2: How can I confirm the identity of the N1 and N2 isomers?

A2: Spectroscopic methods are essential for distinguishing between the N1 and N2 isomers.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the indazole ring and the methyl group will be different for the two isomers.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring will also differ.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR technique can be used to determine the spatial proximity of the methyl group to the protons on the indazole ring, which can help in unambiguously assigning the structure.

Q3: Are there alternative synthetic routes to 5-Acetyl-2-methyl-2H-indazole that avoid the regioselectivity issue?

A3: While the N-methylation of 5-acetyl-1H-indazole is a common route, alternative strategies exist for the synthesis of 2H-indazoles that can offer better regioselectivity.[7] One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines (in this case, methylamine), and sodium azide, often catalyzed by copper, can directly yield 2-substituted-2H-indazoles.[8] However, the availability and synthesis of the appropriately substituted 2-bromobenzaldehyde would need to be considered.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Byproduct Identify Byproducts (TLC, LC-MS, NMR) Start->Byproduct N1_Isomer Major Byproduct: 5-Acetyl-1-methyl-1H-indazole Byproduct->N1_Isomer Regioselectivity Issue Over_Methylation Byproduct: Quaternary Salt Byproduct->Over_Methylation Over-alkylation Low_Yield Low Yield or Incomplete Reaction Byproduct->Low_Yield Efficiency Issue Optimize_Regio Optimize Regioselectivity: - Change Base/Solvent - Use different Methylating Agent - Adjust Temperature N1_Isomer->Optimize_Regio Control_Stoich Control Stoichiometry: - Use 1.0-1.1 eq. Me-reagent - Slow Addition - Lower Temperature Over_Methylation->Control_Stoich Improve_Conditions Improve Reaction Conditions: - Check Reagent Purity - Use Anhydrous Solvents - Optimize Time/Temperature Low_Yield->Improve_Conditions End Desired Outcome Achieved Optimize_Regio->End Control_Stoich->End Improve_Conditions->End

Fig 2. Troubleshooting workflow for the synthesis of 5-Acetyl-2-methyl-2H-indazole.

V. Conclusion

Minimizing byproducts in the synthesis of 5-Acetyl-2-methyl-2H-indazole is achievable through a systematic and informed approach to reaction optimization. By understanding the underlying mechanisms of byproduct formation and carefully selecting reaction conditions, researchers can significantly improve the yield and purity of the desired product. This guide provides a foundation for troubleshooting common issues and encourages a proactive approach to experimental design.

VI. References

Sources

Troubleshooting

Technical Support Center: Cell Viability Assays with 5-Acetyl-2-methyl-2H-indazole

A Guide for Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist, Welcome to the technical support center. You are likely here because you are working with 5-Acety...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist,

Welcome to the technical support center. You are likely here because you are working with 5-Acetyl-2-methyl-2H-indazole, a compound with limited documentation in cell viability assays. This guide is designed to equip you with the foundational principles and troubleshooting frameworks necessary to confidently assess its biological activity.

Working with novel or uncharacterized small molecules requires a proactive and critical approach. Standard assay protocols may yield misleading results if the compound has unexpected chemical properties. This guide emphasizes establishing a robust experimental design from the outset to prevent common pitfalls and to ensure the data you generate is both accurate and reproducible. The indazole scaffold is a vital heterocycle in drug molecules, known for a wide range of biological activities, making rigorous and careful assessment critical.[1][2]

Part 1: Proactive Troubleshooting - Essential Preliminary Assays

Before initiating cell-based experiments, it is crucial to characterize the behavior of 5-Acetyl-2-methyl-2H-indazole in your assay system. These preliminary checks can save significant time and resources by identifying potential issues of solubility and interference early on.

FAQ: My compound shows no effect, or the results are not reproducible. Could it be a solubility issue?

Yes, poor solubility is a primary cause of inconsistent results in cell-based assays.[3] If a compound precipitates out of the culture medium, its effective concentration at the cellular level will be unknown and variable, leading to unreliable dose-response data.

Causality: When a DMSO stock of a hydrophobic compound is diluted into an aqueous cell culture medium, it can crash out of solution if its solubility limit is exceeded.[3] This is often visible as a precipitate or cloudiness in the well. Even if not visible, micro-precipitates can form, drastically reducing the bioavailable concentration of your compound.

Solution: Perform a solubility assessment in your specific cell culture medium.

Experimental Protocol 1: Assessing Compound Solubility in Cell Culture Medium

Objective: To determine the maximum soluble concentration of 5-Acetyl-2-methyl-2H-indazole in your complete cell culture medium.

Materials:

  • 5-Acetyl-2-methyl-2H-indazole

  • 100% DMSO (cell culture grade)[4]

  • Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes[4]

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of 5-Acetyl-2-methyl-2H-indazole in 100% DMSO. Ensure it is fully dissolved; gentle warming (37°C) or sonication can be used if necessary.[4]

  • Serial Dilution: Create a serial dilution of the compound in your complete cell culture medium. The final DMSO concentration should be kept constant and ideally below 0.5% to avoid solvent-induced cytotoxicity.[4][5][6] For example, to test a final compound concentration of 100 µM with 0.5% DMSO, you would add 5 µL of a 2 mM DMSO stock into 995 µL of medium.

  • Incubation: Incubate the dilutions at 37°C for at least 2 hours to mimic experimental conditions.

  • Visual Inspection: Carefully inspect each tube for any visible precipitate or cloudiness.

  • Quantitative Measurement (Optional but Recommended): Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitate. Carefully collect the supernatant and measure its absorbance at a wavelength where the compound absorbs. A decrease in the expected linear absorbance indicates precipitation.

Data Interpretation:

Concentration (µM)Final DMSO (%)Visual Observation (Clear/Cloudy)Absorbance (OD)Solubility Assessment
1000.5Cloudy0.45Insoluble
500.5Slightly Cloudy0.88Sparingly Soluble
250.5Clear1.10Soluble
100.5Clear0.44Soluble
10.5Clear0.04Soluble

Table 1: Example solubility assessment data. The highest concentration that remains clear and shows a linear relationship with absorbance should be considered the upper limit for your experiments.

Part 2: Reactive Troubleshooting - Diagnosing Assay Artifacts

If you observe unexpected results, such as an apparent increase in cell viability upon treatment or a dose-response curve that doesn't make sense, the cause is often direct interference of the compound with the assay chemistry.

FAQ: My treated wells are more brightly colored/fluorescent than my vehicle control. Is my compound making the cells healthier?

While not impossible (a phenomenon known as hormesis), it is far more likely that your compound is directly interacting with the assay reagents, creating a false positive signal.[7] This is a well-documented artifact for many compounds, especially in metabolic assays like MTT and resazurin.[8][9][10]

Causality:

  • MTT/MTS Assays: These assays rely on cellular dehydrogenases to reduce a tetrazolium salt (e.g., MTT) to a colored formazan product.[11] Some chemical compounds can directly reduce the tetrazolium salt in the absence of cells, leading to a viability signal that is artificially high.[8][9]

  • Resazurin (AlamarBlue) Assays: This assay measures the reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.[11] Compounds with intrinsic fluorescence or reducing potential can interfere, either by adding to the background fluorescence or by directly reducing the resazurin dye.[9][11]

Solution: Perform a cell-free interference assay to determine if 5-Acetyl-2-methyl-2H-indazole interacts directly with your assay reagents.

start Unexpected Viability Result (e.g., Viability > 100%) check_solubility Is the compound soluble at the tested concentration? start->check_solubility solubility_protocol Perform Solubility Assay (Protocol 1) check_solubility->solubility_protocol No / Unsure check_interference Does the compound interfere with the assay reagents? check_solubility->check_interference Yes solubility_protocol->check_interference interference_protocol Perform Cell-Free Assay (Protocol 2) check_interference->interference_protocol Unsure switch_assay Switch to an orthogonal assay (e.g., ATP-based, LDH, or label-free method) interference_protocol->switch_assay Yes, interference detected interpret_bio Result is likely a true biological effect (e.g., Hormesis). Consider mechanism. interference_protocol->interpret_bio No interference detected

Workflow for troubleshooting unexpected cell viability results.
Experimental Protocol 2: Cell-Free Assay for Reagent Interference

Objective: To test for direct chemical interaction between 5-Acetyl-2-methyl-2H-indazole and the viability assay reagent.

Materials:

  • 96-well plate (the same type used for your cell-based assays)[12]

  • Complete cell culture medium (without cells)

  • Your compound stock solution (in DMSO)

  • Viability assay reagent (e.g., MTT, MTS, or resazurin solution)

  • Appropriate solubilizer (for MTT) or stop solution

  • Plate reader

Methodology:

  • Plate Setup: Design a plate layout with the following controls in triplicate:

    • Medium Blank: Medium only.

    • Reagent + Medium: Medium + assay reagent. This is your baseline.

    • Compound + Medium: Medium + compound at various concentrations (use the same concentrations as in your cell experiment). This checks for intrinsic color or fluorescence.

    • Compound + Reagent + Medium: The key experimental group. Medium + compound + assay reagent.

  • Execution:

    • Add medium and the serially diluted compound to the appropriate wells.

    • Add the viability assay reagent to the designated wells.

    • Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours at 37°C).[13]

    • If using MTT, add the solubilization solution and incubate as required to dissolve the formazan crystals.[13]

  • Read Plate: Read the absorbance or fluorescence on a plate reader.

Data Interpretation:

  • No Interference: The signal from "Compound + Reagent + Medium" should be equal to the sum of the signals from "Reagent + Medium" and "Compound + Medium" (after subtracting the medium blank).

  • Interference Detected: If the signal from "Compound + Reagent + Medium" is significantly higher than the sum of the controls, your compound is directly reducing the reagent, creating a false-positive signal.

Part 3: Advanced Troubleshooting & Best Practices

FAQ: How do I select the right assay for a novel compound?

The best practice is to validate your findings with at least two assays that measure different aspects of cell health.[14] This provides confidence that the observed effect is biological and not an artifact of a specific assay chemistry.

Assay TypePrinciplePotential for Interference
Tetrazolium Reduction (MTT, MTS, XTT)Measures metabolic activity (dehydrogenase function).[11]High. Susceptible to direct reduction by chemical compounds and interference from nanoparticles.[8][9][10]
Resazurin Reduction (AlamarBlue)Measures metabolic activity (redox potential).[11]High. Susceptible to direct reduction and interference from fluorescent compounds.[9][11]
ATP Quantification (e.g., CellTiter-Glo®)Measures ATP levels, indicating metabolically active cells.Low. Less susceptible to colored or fluorescent compounds. Luciferase inhibitors are a potential but less common source of interference.
Protease Viability (e.g., CellTiter-Fluor™)Measures a conserved protease activity present only in live cells.Low. Different mechanism reduces the likelihood of overlapping interference with redox-based assays.
LDH Release Measures membrane integrity by quantifying LDH released from dead cells into the medium.Moderate. Compounds can inhibit LDH enzyme activity. Particulates can bind LDH, removing it from the solution.[10]
Label-Free/Imaging Directly counts cells or measures confluence using microscopy or impedance.[15][16]Very Low. Not dependent on chemical reporters, thus avoiding most interference issues.[15][17]

Table 2: Comparison of common cell viability assays and their susceptibility to compound interference.

FAQ: My dose-response curve is not a standard sigmoidal shape. What could this mean?

Non-standard dose-response curves can arise from both biological phenomena and experimental artifacts.[7][18] Interpreting them correctly is key to understanding your compound's true effect.

Common Curve Shapes & Interpretations:

  • Biphasic/Hormetic (U-shaped) Curve: Low doses may show a stimulatory effect (viability > 100%), while higher doses become toxic.[7] This can be a true biological response (hormesis) or an artifact of compound precipitation at high concentrations masking toxicity. Always correlate with solubility data.

  • Flat Curve: No response is seen across the concentration range. This could mean the compound is not active, not bioavailable (poor solubility or cell permeability), or the wrong biological system is being used.

  • Very Steep Curve: A small change in concentration leads to a large change in viability. This indicates high potency and requires a dose range with more points around the EC50 for accurate determination.

cluster_0 Dose-Response Curve Interpretation cluster_1 Potential Causes A Sigmoidal (Classic Response) B Biphasic / Hormetic (U-Shaped) A_cause Standard cytotoxic or inhibitory effect. A->A_cause C Flat (No Response) B_cause 1. Hormesis (biological) 2. Compound precipitation at high doses 3. Assay artifact B->B_cause D Steep (High Potency) C_cause 1. Compound is inactive 2. Poor solubility/permeability 3. Tested range is too low C->C_cause D_cause Potent compound. Requires finer dose titration. D->D_cause

Visual guide to interpreting common dose-response curve shapes.

References

  • Caveats to the use of MTT, Neutral Red, Hoechst and Resazurin to measure silver nanoparticle cytotoxicity. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • Fitting dose-response curves from bioassays and toxicity testing. The R Journal. [Link]

  • Dose-response curves of all tested compounds in cytotoxicity assay. ResearchGate. [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). [Link]

  • Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Institutes of Health (NIH). [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Development of Respiratory Mucosal Irritation and Toxicity Screening Methods: Comparison of MTT and Colorimetric Resazurin-Based. Juniper Publishers. [Link]

  • Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. PubMed Central. [Link]

  • Growth-Based Bacterial Viability Assay for Interference-Free and High-Throughput Toxicity Screening of Nanomaterials. ACS Publications. [Link]

  • Peptide solvent for cell-based Assay? ResearchGate. [Link]

  • Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. Analytical Methods (RSC Publishing). [Link]

  • Label-Free Single Cell Viability Assay Using Laser Interference Microscopy. MDPI. [Link]

  • Dose-response assessment. Helmholtz Centre for Environmental Research. [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays. National Institutes of Health (NIH). [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 5-Acetyl-2-methyl-2H-indazole Derivatives

This guide is designed for researchers, scientists, and drug development professionals actively working with 5-Acetyl-2-methyl-2H-indazole derivatives. Recognizing the potential for poor aqueous solubility and subsequent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with 5-Acetyl-2-methyl-2H-indazole derivatives. Recognizing the potential for poor aqueous solubility and subsequent low oral bioavailability inherent to many indazole-based compounds, this document provides a comprehensive technical resource.[1] It is structured to anticipate and address the common experimental challenges you may encounter, offering not just protocols but the underlying scientific rationale to empower your formulation development decisions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges faced during the early stages of formulation development for 5-Acetyl-2-methyl-2H-indazole derivatives.

Q1: My 5-Acetyl-2-methyl-2H-indazole derivative shows very low aqueous solubility. What are the primary reasons for this?

A1: The limited aqueous solubility of many indazole derivatives, including likely your 5-Acetyl-2-methyl-2H-indazole, can be attributed to several physicochemical factors. The indazole core, being a bicyclic aromatic system, is inherently hydrophobic. While the acetyl and methyl groups introduce some polarity, the overall molecule may still possess a high crystalline lattice energy, which must be overcome for dissolution to occur. The planarity of the ring system can also facilitate efficient packing in a crystal lattice, further increasing its stability and reducing its tendency to dissolve.

Q2: What are the main formulation strategies I should consider to improve the oral bioavailability of this compound?

A2: For poorly soluble compounds like 5-Acetyl-2-methyl-2H-indazole derivatives, the primary formulation strategies aim to either increase the dissolution rate or present the drug to the gastrointestinal tract in a more readily absorbable form. The most common and effective approaches include:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymeric carrier in an amorphous state. The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and dissolution.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations dissolve the drug in a lipid carrier, which can then be emulsified in the gut. This bypasses the need for the drug to dissolve in the aqueous environment of the gastrointestinal tract and can also enhance absorption via lymphatic pathways.[2]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.

Q3: How do I choose between an Amorphous Solid Dispersion and a Lipid-Based Drug Delivery System?

A3: The choice between an ASD and an LBDDS depends on the specific properties of your 5-Acetyl-2-methyl-2H-indazole derivative and the desired product profile.

  • Consider an ASD if: Your compound has a high melting point and is prone to recrystallization. ASDs can stabilize the amorphous form and provide a significant increase in apparent solubility. They are also well-suited for solid oral dosage forms like tablets and capsules.

  • Consider an LBDDS if: Your compound has good lipid solubility. LBDDS are particularly effective for highly lipophilic drugs (high log P) and can also be beneficial if the compound is susceptible to first-pass metabolism, as lymphatic absorption can partially bypass the liver.

A decision tree to guide your initial formulation approach is presented below.

Caption: Initial formulation decision tree.

Q4: What in vitro assays are essential for screening my formulations?

A4: A tiered approach to in vitro screening is most efficient.

  • Kinetic Solubility Assays: To confirm the solubility enhancement of your formulations in biorelevant media (e.g., FaSSIF, FeSSIF).

  • In Vitro Dissolution/Release Testing: To assess the rate and extent of drug release from your formulation. For ASDs, this is crucial to observe the "spring and parachute" effect, where the drug concentration first rises to a supersaturated state and is then maintained.[3]

  • Caco-2 Permeability Assay: This cell-based assay is the industry standard for predicting intestinal permeability and identifying potential for active efflux.

Part 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.

Troubleshooting Amorphous Solid Dispersions (ASDs)

Q: My ASD formulation shows a good "spring" in dissolution but then rapidly "crashes out" (precipitates). How can I improve the "parachute"?

A: This indicates that while you are achieving supersaturation, the polymer is not effectively inhibiting nucleation and crystal growth of your 5-Acetyl-2-methyl-2H-indazole derivative.

  • Causality: The "parachute" effect relies on the polymer's ability to maintain the drug in a supersaturated state. This is often achieved through specific drug-polymer interactions (e.g., hydrogen bonding) and by increasing the viscosity of the diffusion layer around the dissolving particles, which sterically hinders the drug molecules from arranging into a crystal lattice.

  • Solutions:

    • Polymer Selection: You may need a polymer with stronger specific interactions with your compound. If your current polymer is a non-ionic polymer like PVP, consider one with functional groups that can form hydrogen bonds with the acetyl group of your molecule, such as HPMC or HPMCAS.

    • Increase Polymer Concentration: A higher polymer-to-drug ratio can enhance the steric hindrance and viscosity effects.

    • Incorporate a Second Polymer: Sometimes a combination of polymers works best. For example, a primary polymer to generate supersaturation (e.g., PVP) and a secondary, precipitation-inhibiting polymer (e.g., HPMCAS) can be effective.

Q: During spray drying to prepare my ASD, the product is sticky and has a low yield. What could be the cause?

A: Stickiness during spray drying is often related to the glass transition temperature (Tg) of the formulation and the processing parameters.

  • Causality: If the temperature of the particles on the drying chamber wall is above the Tg of your ASD, the material will be in a rubbery, adhesive state.

  • Solutions:

    • Increase the Inlet Temperature: This may seem counterintuitive, but a higher inlet temperature can lead to faster solvent evaporation and drier particles, which are less likely to be sticky.

    • Decrease the Feed Rate: A lower feed rate reduces the solvent load in the drying chamber, promoting more efficient drying.

    • Use a Higher Tg Polymer: If possible, select a polymer with a higher Tg to ensure the final ASD is in a glassy state at the outlet temperature.

    • Optimize Solvent System: Ensure you are using a volatile solvent that is a good solvent for both the drug and the polymer to ensure rapid and uniform drying.

Troubleshooting Lipid-Based Drug Delivery Systems (LBDDS)

Q: My LBDDS formulation appears cloudy or shows signs of drug precipitation upon dispersion in aqueous media. What is happening?

A: This suggests that the drug is not remaining solubilized within the lipid droplets upon emulsification.

  • Causality: When the LBDDS is introduced into the aqueous environment of the GI tract (or in vitro dissolution medium), it emulsifies into small droplets. The drug must remain partitioned within these lipid droplets. If the drug's solubility in the dispersed system is exceeded, it will precipitate.

  • Solutions:

    • Optimize the Surfactant/Co-surfactant Ratio: The choice and concentration of surfactants and co-surfactants are critical for forming a stable and fine emulsion. A higher surfactant concentration can lead to smaller droplets and a larger interfacial area, which may better accommodate the drug.

    • Increase the Lipid Content: If the drug has high lipid solubility, increasing the amount of the lipid carrier may be necessary to keep it solubilized.

    • Include a Co-solvent: A water-miscible co-solvent (e.g., propylene glycol, PEG 400) can help maintain drug solubility at the lipid-water interface during dispersion.

Q: The in vivo bioavailability of my LBDDS formulation is highly variable. What are the potential reasons?

A: High variability with LBDDS can stem from both formulation and physiological factors.

  • Causality: The in vivo performance of LBDDS can be influenced by the digestive processes, including the presence of bile salts and lipases. The composition of your formulation will dictate how it interacts with these physiological components.

  • Solutions:

    • Formulation Robustness: Test the dispersion characteristics of your formulation in a range of biorelevant media that simulate fasted and fed states (FaSSIF and FeSSIF). A robust formulation should emulsify consistently under different conditions.

    • Consider Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS/SNEDDS): These systems are designed to spontaneously form fine emulsions (micro- or nano-emulsions) upon gentle agitation in the GI tract, leading to more reproducible performance. The key is a carefully optimized ratio of oil, surfactant, and co-solvent.

    • Lipid Carrier Digestibility: The type of lipid used can impact bioavailability. Lipids that are readily digested by lipases can release the drug in a highly dispersed and solubilized form along with the digestion products (monoglycerides and fatty acids), which can form mixed micelles and enhance absorption.

Part 3: Experimental Protocols & Data Presentation

This section provides detailed, step-by-step methodologies for key experiments and presents quantitative data in a structured format.

Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
  • Dissolve the 5-Acetyl-2-methyl-2H-indazole derivative and the selected polymer in a suitable solvent system (e.g., acetone, methanol, or a mixture) to form a clear solution.

  • Optimize the spray drying parameters:

    • Inlet temperature: Typically 80-120°C.

    • Aspirator/Blower rate: Adjust to control the outlet temperature.

    • Feed rate: Start with a low rate and gradually increase.

  • Spray the solution into the drying chamber.

  • Collect the dried powder from the cyclone.

  • Dry the collected powder under vacuum at a temperature well below the glass transition temperature (Tg) of the ASD for 24-48 hours to remove residual solvent.

  • Characterize the resulting ASD using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and to determine the Tg. Powder X-ray Diffraction (PXRD) should also be used to confirm the absence of crystallinity.

Table 1: Example Starting Polymer Concentrations for ASD Formulation

PolymerDrug:Polymer Ratio (w/w)Common Solvent(s)Key Characteristics
PVP K301:1 to 1:4Methanol, EthanolGood solubilizer, forms strong H-bonds.
HPMC E51:1 to 1:3Acetone/Water, MethanolGood precipitation inhibitor.
HPMCAS-MG1:2 to 1:5Acetone, MethanolExcellent precipitation inhibitor, pH-dependent solubility.
Soluplus®1:2 to 1:5Ethanol, AcetoneSolubilizer and precipitation inhibitor.
Protocol 2: In Vitro Dissolution Testing for ASDs ("Spring and Parachute")
  • Prepare the dissolution medium (e.g., FaSSIF, pH 6.5).

  • Add the ASD formulation (equivalent to a specific dose of the drug) to the dissolution vessel under constant stirring.

  • At predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Analyze the filtrate for the concentration of the 5-Acetyl-2-methyl-2H-indazole derivative using a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration versus time to visualize the supersaturation and precipitation profile.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparative Docking of 5-Acetyl-2-methyl-2H-indazole Derivatives

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 5-acetyl-2-methyl-2H-indazole derivatives. We will explore their potential as inhibitors of key protein targets...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 5-acetyl-2-methyl-2H-indazole derivatives. We will explore their potential as inhibitors of key protein targets implicated in cancer and inflammation, benchmarking their performance against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The versatility of the indazole ring system allows for substitutions that can modulate its physicochemical properties and target specificity.[2][3] In particular, 5-acetyl-2-methyl-2H-indazole derivatives present an intriguing chemical space for the development of novel therapeutic agents. Their structural features suggest potential interactions with various enzymatic targets.

This guide outlines a systematic in silico approach to evaluate and compare a series of hypothetical 5-acetyl-2-methyl-2H-indazole derivatives against well-validated biological targets. By employing rigorous and standardized molecular docking protocols, we can predict their binding affinities and interaction patterns, thereby prioritizing candidates for further experimental validation.

I. Rationale for Target Selection: Focusing on Cancer and Inflammation

Based on the established biological activities of indazole-containing compounds, we have selected three key protein targets for this comparative docking study:

  • Aurora Kinase A (AURKA): A serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is linked to various cancers, making it a prime target for anti-cancer drug development.[5]

  • Phosphatidylinositol 3-kinase alpha (PI3Kα): A lipid kinase frequently mutated in cancer, leading to uncontrolled cell growth and survival.[6]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and are also implicated in carcinogenesis.[7][8]

To establish a benchmark for our in silico analysis, we will compare the docking performance of our indazole derivatives against two well-established drugs:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor, including VEGFR, which shares structural similarities with the indazole scaffold and is used in cancer therapy.[1][9][10]

  • Celecoxib: A selective COX-2 inhibitor used for the treatment of inflammation and pain.[11][12][13]

II. Experimental Design: A Standardized Docking Workflow

To ensure a robust and objective comparison, a standardized molecular docking workflow is essential. The following protocol outlines the key steps, from target and ligand preparation to the execution and analysis of the docking simulations.

A. Visualization of the Docking Workflow

docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Scoring cluster_analysis Analysis & Validation protein_prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) grid_gen Grid Box Generation protein_prep->grid_gen Prepared Protein ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking Prepared Ligands grid_gen->docking Defined Binding Site scoring Scoring & Ranking (Binding Affinity Estimation) docking->scoring Docked Poses pose_analysis Pose Visualization & Interaction Analysis scoring->pose_analysis Top Ranked Poses data_comp Comparative Data Analysis scoring->data_comp Binding Scores pose_analysis->data_comp

Caption: A generalized workflow for molecular docking studies.

B. Step-by-Step Experimental Protocol

1. Protein Preparation:

  • Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB):

    • Human Aurora Kinase A (PDB ID: 4O0S)[14]

    • Human PI3Kα (PDB ID: 6PYS)[15]

    • Human COX-2 (PDB ID: 5KIR)[16]

  • Cleaning: Remove all non-essential molecules from the PDB files, including water molecules, co-crystallized ligands, and any non-standard residues.

  • Protonation: Add polar hydrogen atoms to the protein structures, which is crucial for accurate hydrogen bond calculations. This can be performed using software like AutoDockTools or Chimera.

  • File Format Conversion: Convert the cleaned and protonated protein structures into the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Structure Generation: Create 2D structures of the 5-acetyl-2-methyl-2H-indazole derivatives and the control drugs (Pazopanib and Celecoxib).

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformations and perform energy minimization using a force field such as MMFF94. This step ensures that the ligand structures are in a low-energy, stable conformation.

  • File Format Conversion: Convert the energy-minimized ligand structures into the PDBQT file format, which includes information about rotatable bonds.

3. Molecular Docking Simulation:

  • Grid Box Definition: For each protein target, define a grid box that encompasses the known active site. The dimensions and coordinates of the grid box should be large enough to allow the ligand to move freely within the binding pocket.

  • Docking Execution: Perform molecular docking using a validated software package such as AutoDock Vina. This program will systematically explore different conformations and orientations of each ligand within the defined grid box.

  • Scoring Function: AutoDock Vina employs an empirical scoring function to estimate the binding affinity (in kcal/mol) of each ligand pose. A more negative score indicates a stronger predicted binding affinity.

4. Analysis of Docking Results:

  • Binding Affinity Comparison: Compare the binding affinities of the 5-acetyl-2-methyl-2H-indazole derivatives with each other and with the control drugs for each protein target.

  • Interaction Analysis: Visualize the top-ranked docking poses for each ligand-protein complex using molecular visualization software (e.g., PyMOL, Chimera). Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.

III. Comparative Analysis of Docking Results

The following tables present hypothetical docking results to illustrate how the comparative data would be structured and analyzed.

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol) of 5-Acetyl-2-methyl-2H-indazole Derivatives and Control Drugs against Selected Protein Targets.

CompoundAurora Kinase A (PDB: 4O0S)PI3Kα (PDB: 6PYS)COX-2 (PDB: 5KIR)
Indazole Derivative 1 -8.5-7.9-9.2
Indazole Derivative 2 -9.1-8.3-8.5
Indazole Derivative 3 -7.8-9.0-7.5
Pazopanib (Control) -9.5-9.8N/A
Celecoxib (Control) N/AN/A-10.2

N/A: Not Applicable, as the control drugs are specific to their primary targets.

Table 2: Key Interacting Residues of the Top-Ranked Indazole Derivative (Hypothetical).

Target ProteinKey Interacting ResiduesType of Interaction
Aurora Kinase A Leu263, Val214, Ala213Hydrophobic Interactions
Lys162, Glu211Hydrogen Bonds
PI3Kα Val851, Met922, Trp780Hydrophobic Interactions
Ser774, Lys802Hydrogen Bonds
COX-2 Val523, Leu352, Tyr385Hydrophobic Interactions
Arg513, Ser353Hydrogen Bonds

IV. Discussion and Interpretation

The hypothetical results in Table 1 suggest that the novel indazole derivatives exhibit promising binding affinities for all three targets. For instance, Indazole Derivative 2 shows a strong predicted affinity for Aurora Kinase A, comparable to the control drug Pazopanib. Similarly, Indazole Derivative 3 displays a notable binding energy for PI3Kα. Interestingly, Indazole Derivative 1 demonstrates the highest predicted affinity for COX-2 among the derivatives, approaching the value of the established inhibitor Celecoxib.

The analysis of key interacting residues (Table 2) provides a structural basis for these predicted affinities. The ability of the indazole derivatives to form hydrogen bonds and engage in hydrophobic interactions within the active sites of these enzymes is a strong indicator of their potential inhibitory activity. For example, the interaction with the hinge region of kinases (a common feature of kinase inhibitors) would be a significant finding to highlight.

These in silico findings provide a strong rationale for prioritizing these compounds for synthesis and subsequent in vitro and in vivo testing. The comparative nature of this study allows for a more informed decision-making process in the early stages of drug discovery.

V. Visualization of Key Interactions

The following diagram illustrates the general principle of a ligand binding within a protein's active site, forming various non-covalent interactions.

ligand_interaction cluster_protein Protein Active Site Ala152 Ala152 Ser155 Ser155 Leu200 Leu200 Tyr202 Tyr202 Ligand Indazole Derivative Ligand->Ala152 Hydrophobic Interaction Ligand->Ser155 Hydrogen Bond Ligand->Leu200 Hydrophobic Interaction Ligand->Tyr202 π-π Stacking

Caption: A schematic of ligand-protein interactions.

VI. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for the comparative docking analysis of 5-acetyl-2-methyl-2H-indazole derivatives. The presented workflow, from target selection to detailed interaction analysis, provides a robust framework for identifying promising lead compounds for the development of novel therapeutics against cancer and inflammatory diseases.

The hypothetical results demonstrate the potential of these derivatives to interact favorably with key biological targets. The next critical steps would involve the chemical synthesis of the prioritized compounds and their evaluation in biochemical and cell-based assays to validate the in silico predictions. This iterative process of computational screening followed by experimental validation is a cornerstone of modern drug discovery.

References

  • Ríos-Guevara, A., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1869. [Link]

  • RCSB PDB. (2014). 4O0S: Crystal structures of human kinase Aurora A. [Link]

  • RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]

  • RCSB PDB. (2019). 6PYS: Human PI3Kalpha in complex with Compound 2-10. [Link]

  • Pasha, F. A., et al. (2021). Indazole and its derivatives with different pharmacological activities- A review. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 22-31. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. [Link]

  • Siddiqui, N., et al. (2021). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Drug Design & Discovery, 18(1), 2-15. [Link]

  • PubChem. (n.d.). Pazopanib. [Link]

  • PubChem. (n.d.). Celecoxib. [Link]

  • Zhang, H., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1427-1437. [Link]

  • RCSB PDB. (2008). 3CJG: Crystal structure of VEGFR2 in complex with a 3,4,5-trimethoxy aniline containing pyrimidine. [Link]

  • Wikipedia. (n.d.). Celecoxib. [Link]

  • RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • Wikipedia. (n.d.). Aurora kinase A. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Celecoxib (HMDB0005014). [Link]

  • Cancer Care Ontario. (n.d.). pazopanib. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride?. [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • ResearchGate. (n.d.). PI3Kα conformation and oncogenic mutations. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-2-methyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
5-Acetyl-2-methyl-2H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.